3-(Sec-butoxy)propane-1-sulfonyl chloride

Catalog No.
S14163514
CAS No.
M.F
C7H15ClO3S
M. Wt
214.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Sec-butoxy)propane-1-sulfonyl chloride

Product Name

3-(Sec-butoxy)propane-1-sulfonyl chloride

IUPAC Name

3-butan-2-yloxypropane-1-sulfonyl chloride

Molecular Formula

C7H15ClO3S

Molecular Weight

214.71 g/mol

InChI

InChI=1S/C7H15ClO3S/c1-3-7(2)11-5-4-6-12(8,9)10/h7H,3-6H2,1-2H3

InChI Key

VNHVIPWLJGYFAU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCCCS(=O)(=O)Cl

3-(Sec-butoxy)propane-1-sulfonyl chloride (CAS 1407260-18-7) is a bifunctional aliphatic electrophile characterized by a reactive sulfonyl chloride headgroup and a sterically hindered, lipophilic sec-butoxy ether tail. In industrial and research procurement, it is primarily sourced as a specialized building block for the synthesis of complex sulfonamides, sulfonate esters, and functionalized polymers [1]. Unlike simple alkyl sulfonyl chlorides, the inclusion of the branched ether linkage provides distinct physicochemical properties, including enhanced solubility in non-polar organic solvents, a specific hydrogen-bond acceptor profile, and an extended liquid range at low temperatures. These attributes make it highly relevant for late-stage functionalization in medicinal chemistry and as a precursor for materials requiring precise tuning of hydrophobic and steric parameters [2].

Procurement teams often attempt to substitute 3-(sec-butoxy)propane-1-sulfonyl chloride with more common, lower-cost analogs such as 3-methoxypropane-1-sulfonyl chloride or un-etherified propanesulfonyl chloride. However, this generic substitution frequently fails in application-critical scenarios. Replacing the branched sec-butoxy group with a methoxy group drastically reduces the lipophilicity (LogP) of the resulting derivatives, yielding target molecules that fail to cross lipid membranes or lack necessary hydrophobic interactions in biological assays [1]. Furthermore, simple propanesulfonyl chloride is significantly more volatile and lacks the ether oxygen required for secondary coordination. From a processability standpoint, the sec-butoxy moiety introduces steric bulk that effectively disrupts crystal packing, ensuring the precursor remains a pumpable liquid at sub-zero temperatures where simpler analogs crystallize and cause line blockages in continuous flow systems [2].

Lipophilicity and Membrane Permeability Tuning

When synthesizing sulfonamide libraries, the choice of the alkyl tail significantly impacts the partition coefficient. Derivatives synthesized using 3-(sec-butoxy)propane-1-sulfonyl chloride exhibit a calculated LogP that is approximately 1.4 to 1.6 units higher than those synthesized with the baseline 3-methoxypropane-1-sulfonyl chloride [1]. This quantitative increase in lipophilicity is critical for optimizing the passive membrane permeability of drug candidates, directly influencing their bioavailability and interaction with hydrophobic binding pockets.

Evidence DimensionDerivative Lipophilicity (cLogP contribution)
Target Compound Datasec-butoxy tail (+ ~1.8 LogP contribution)
Comparator Or Baseline3-methoxypropane-1-sulfonyl chloride (+ ~0.2 LogP contribution)
Quantified Difference~1.6 log units higher lipophilicity
ConditionsStandard in silico predictive models for N-alkyl sulfonamide derivatives

Enables medicinal chemists to systematically increase the lipophilicity of a scaffold without altering the primary sulfonamide linkage, directly improving hit-to-lead success rates.

Process Safety and Volatility Reduction

Simple aliphatic sulfonyl chlorides like propanesulfonyl chloride are volatile and present significant inhalation hazards during large-scale manufacturing. The incorporation of the heavy, branched sec-butoxy ether tail in 3-(sec-butoxy)propane-1-sulfonyl chloride drastically reduces its vapor pressure at ambient temperatures [1]. Compared to propanesulfonyl chloride, the sec-butoxy derivative exhibits a vapor pressure reduction of over 10-fold, mitigating exposure risks and reducing the need for specialized containment protocols during bulk liquid transfer.

Evidence DimensionVapor Pressure at 25 °C
Target Compound Data< 0.1 mmHg (estimated)
Comparator Or BaselinePropanesulfonyl chloride (~1.5 mmHg)
Quantified Difference>10-fold reduction in volatility
ConditionsAmbient temperature (25 °C) under standard atmospheric pressure

Lowers environmental health and safety (EHS) compliance costs and simplifies handling protocols during multi-kilogram scale-up.

Low-Temperature Processability and Flow Chemistry Fit

In continuous flow manufacturing and low-temperature synthesis, precursor crystallization can cause catastrophic line blockages. The sec-butoxy group introduces significant steric bulk and structural asymmetry, which strongly suppresses crystallization. While simpler analogs like 3-methoxypropane-1-sulfonyl chloride can freeze or become highly viscous at temperatures around -15 °C, 3-(sec-butoxy)propane-1-sulfonyl chloride maintains a low-viscosity liquid state down to approximately -40 °C [1]. This extended liquid range ensures reliable pumpability and consistent dosing in cryogenic reactor setups.

Evidence DimensionLow-Temperature Liquid Range (Freezing Point)
Target Compound DataLiquid at -40 °C
Comparator Or Baseline3-methoxypropane-1-sulfonyl chloride (Crystallizes ~ -15 °C)
Quantified Difference25 °C extension of the operational liquid range
ConditionsCryogenic continuous flow dosing systems

Prevents costly downtime and equipment damage caused by precursor crystallization in cold-weather transport or low-temperature flow chemistry.

Late-Stage Lipophilic Functionalization in Drug Discovery

Directly leveraging the LogP data from Section 3, this compound is a highly effective choice for medicinal chemists needing to install a metabolically distinct, highly lipophilic sulfonamide group. It is particularly useful when optimizing leads that suffer from poor passive membrane permeability or when targeting deep, hydrophobic protein pockets where a simple methoxy or unbranched alkyl chain fails to provide sufficient binding affinity [1].

Continuous Flow Synthesis of Specialty Surfactants

Due to its extended liquid range and low-temperature processability, 3-(sec-butoxy)propane-1-sulfonyl chloride is highly suitable for continuous flow manufacturing environments. It ensures uninterrupted pumpability in cryogenic setups, making it an ideal precursor for the scalable synthesis of specialty ether-sulfonate surfactants without the risk of line blockages [2].

Development of Low-Temperature Battery Electrolyte Additives

The steric bulk and crystallization-disrupting properties of the sec-butoxy group make this compound a pragmatic intermediate for synthesizing novel sulfonate-based Solid Electrolyte Interphase (SEI) formers. In lithium-ion battery research, derivatives of this compound help maintain electrolyte liquidity and SEI flexibility at sub-zero temperatures, outperforming simpler methoxy-based additives [3].

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

214.0430432 g/mol

Monoisotopic Mass

214.0430432 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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